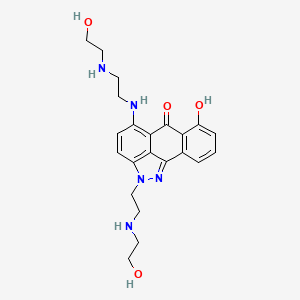
Losoxantrone
概要
説明
準備方法
合成経路と反応条件: ロソキサン トロンの合成には、複数段階の反応プロセスが関与します。主なステップには以下が含まれます。
- アセトン中で炭酸カリウムと共に加熱すること。
- ジメチルスルホキシドを使用すること。
- ピリジンと共に加熱すること。
- 氷酢酸と炭素上の水酸化パラジウムを用いた水素化 .
工業生産方法: ロソキサン トロンの工業生産は、同様の合成経路に従いますが、より大規模に行われ、最終生成物の純度と収率が保証されます。反応条件は、効率を最大化し、副生成物を最小限に抑えるように最適化されています。
化学反応の分析
反応の種類: ロソキサン トロンは、次のようなさまざまな種類の化学反応を起こします。
酸化: 特定の条件下で酸化されて、さまざまな酸化誘導体を生成することができます。
還元: 還元反応は、構造を改変し、生物学的活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はキノン誘導体の生成につながる可能性がありますが、還元はヒドロキノン誘導体の生成につながる可能性があります .
4. 科学研究の応用
ロソキサン トロンは、幅広い科学研究の応用があります。
化学: DNAインターカレーションとトポイソメラーゼ阻害のメカニズムを研究するためのモデル化合物として使用されています。
生物学: ロソキサン トロンの研究は、細胞プロセスに対するその影響とその治療剤としての可能性を理解するのに役立ちます。
科学的研究の応用
Losoxantrone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of DNA intercalation and topoisomerase inhibition.
Biology: Research on this compound helps in understanding its effects on cellular processes and its potential as a therapeutic agent.
作用機序
ロソキサン トロンは、DNA鎖にインターカレーションすることで作用し、一本鎖切断と二本鎖切断の両方を引き起こします。 それは、損傷したDNAの解きほぐしと修復を担う酵素であるDNA合成とトポイソメラーゼIIの強力な阻害剤です . この阻害は、DNA複製と転写の阻害につながり、最終的に細胞死をもたらします .
類似化合物:
ミトキサントロン: トポイソメラーゼIIも阻害するアントラセンジオン誘導体抗腫瘍剤.
ピロキサントロン: 同様の作用機序を持つ別のアントラピラゾール.
ロソキサン トロンの独自性: ロソキサン トロンは、修飾されたアントラセンジオン核と追加のピラゾール基により、酵素による還元に抵抗性が高くなっています。 これにより、スーパーオキシドの生成が減少し、他のアントラサイクリンと比較して心毒性が低くなる可能性があります .
類似化合物との比較
Mitoxantrone: An anthracenedione-derived antineoplastic agent that also inhibits topoisomerase II.
Piroxantrone: Another anthrapyrazole with similar mechanisms of action.
Uniqueness of Losoxantrone: this compound is unique due to its modified anthracenedione nucleus and additional pyrazole group, which render it more resistant to enzymatic reduction. This results in decreased generation of superoxides and potentially less cardiotoxicity compared to other anthracyclines .
特性
IUPAC Name |
6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQEQPFUCPDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236949 | |
| Record name | Losoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88303-60-0 | |
| Record name | Losoxantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88303-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losoxantrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOSOXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















